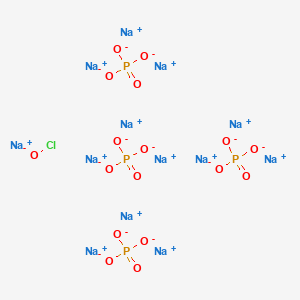

CHLORINATED SODIUM PHOSPHATE

Description

Properties

IUPAC Name |

tridecasodium;hypochlorite;tetraphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClO.13Na.4H3O4P/c1-2;;;;;;;;;;;;;;4*1-5(2,3)4/h;;;;;;;;;;;;;;4*(H3,1,2,3,4)/q-1;13*+1;;;;/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMNLULPLWLXPO-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]Cl.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNa13O17P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020271 | |

| Record name | Chlorinated trisodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorinated trisodium phosphate appears as white crystalline solid or powder. (NTP, 1992), Dry Powder; Dry Powder, Other Solid, White solid; [Hawley] | |

| Record name | CHLORINATED TRISODIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hypochlorite phosphate (Na13(ClO)(PO4)4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorinated trisodium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992) | |

| Record name | CHLORINATED TRISODIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

11084-85-8 | |

| Record name | CHLORINATED TRISODIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorinated trisodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011084858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hypochlorite phosphate (Na13(ClO)(PO4)4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorinated trisodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecasodium hypochloritetetrakis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Halogenation of Phosphate (B84403) and Phosphoryl Compounds

The direct halogenation of inorganic phosphates and related phosphoryl compounds represents a fundamental approach to creating chlorinated phosphorus derivatives. This strategy involves the direct reaction of a chlorinating agent with a phosphate source, often overcoming challenges related to the inherent stability and low reactivity of inorganic phosphates. nih.gov

Reagent-Controlled Chlorination Processes (e.g., Cyanuric Chloride, PCl₃, PCl₅)

The selection of the chlorinating agent is critical in directing the outcome of the halogenation reaction. Potent reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are effective for these transformations. google.comrsc.org However, their high reactivity can lead to challenges in controlling the reaction and may necessitate harsh conditions. google.com

A more controlled and milder approach involves the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.net This reagent is valued for its thermally controlled, chemo-selective reactivity, where the chlorine atoms can be substituted sequentially at different temperatures. researchgate.netnih.gov This property allows for a high degree of control over the chlorination process. nih.govresearchgate.net An efficient method for converting phosphates into P(V)-Cl reagents utilizes cyanuric chloride in combination with 1-formylpyrrolidine (B1209714) and tetrabutylammonium (B224687) chloride (TBAC) under ambient conditions. nih.govresearchgate.net This process is advantageous due to its use of inexpensive and readily available chemicals. nih.govresearchgate.net

| Reagent | Typical Reaction Conditions | Key Advantages |

| Cyanuric Chloride | Ambient temperature, often with co-reagents like 1-formylpyrrolidine and TBAC. nih.govresearchgate.net | High selectivity, mild conditions, use of inexpensive reagents. nih.govresearchgate.netnih.gov |

| Phosphorus Pentachloride (PCl₅) | Often requires elevated temperatures. google.comrsc.org | Powerful chlorinating agent. google.comrsc.org |

| Phosphorus Trichloride (PCl₃) | Can be used with chlorine; conditions vary. google.com | Effective chlorinating agent. google.com |

Redox-Neutral Halogenation Approaches to P(V)-X Reagents

Redox-neutral halogenation is a significant advancement in phosphate chemistry, avoiding the high-energy processes associated with traditional redox reactions. nih.govresearchgate.net This approach maintains the pentavalent oxidation state of phosphorus (P(V)) throughout the transformation. nih.gov The conversion of various P(V) sources, including orthophosphates and pyrophosphoric acid, into reactive P(V)-Cl reagents can be achieved efficiently under these conditions. nih.govresearchgate.net The use of cyanuric chloride is a key example of this type of process, which is notable for generating a stable yet reactive P(V)-X reagent without necessitating harsh redox chemistry. nih.govresearchgate.net This methodology is crucial for the sustainable synthesis of organophosphorus compounds from basic inorganic phosphate sources. nih.govresearchgate.net

Chlorination of Organophosphorus Esters and Acids

The chlorination of pre-existing organophosphorus esters and acids is a widely employed strategy for synthesizing chlorinated phosphate esters. This method involves the substitution of a hydroxyl or alkoxy group on the phosphorus atom with a chlorine atom. The reactivity of the starting material and the choice of chlorinating agent are key factors that determine the success of the synthesis. google.comrsc.org

Nucleophilic Attack Mechanisms on Phosphorus Centers in Chlorination Reactions

The mechanism of chlorination at a phosphorus center typically involves a nucleophilic substitution reaction. rsc.orgresearchgate.net The reaction can proceed through different pathways, including a concerted SN2-type mechanism or a stepwise addition-elimination mechanism that involves a pentacoordinate intermediate. researchgate.netsapub.orgsemanticscholar.org

In many cases, the reaction is initiated by the nucleophilic attack of the phosphoryl oxygen atom on the electrophilic center of the chlorinating agent. rsc.org This initial step forms an intermediate that subsequently breaks down to yield the chlorinated phosphate product. rsc.org The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. semanticscholar.orgscispace.com For instance, reactions can proceed with either inversion or retention of configuration at the phosphorus center, depending on the reaction conditions and the structure of the reactants. semanticscholar.org

Utilization of Diverse Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride, N-Chlorosuccinimide)

A variety of chlorinating agents are available for the conversion of organophosphorus esters and acids into their chlorinated counterparts. The choice of reagent depends on the substrate's sensitivity and the desired reactivity.

Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. google.comwikipedia.org It reacts with alcohols and acids to produce alkyl and acyl chlorides, respectively, with gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed. wikipedia.orggoogle.com However, the generation of acid can be problematic for acid-sensitive substrates. stackexchange.com

Oxalyl chloride ((COCl)₂) is another useful reagent, which can be mechanistically more complex than thionyl chloride. rsc.org It is suggested that its reaction with phosphorus esters may involve a five-membered cyclic intermediate. rsc.org

N-Chlorosuccinimide (NCS) is a milder chlorinating agent, often used when more aggressive reagents would lead to undesired side reactions.

The table below summarizes the applications of these common chlorinating agents in the context of organophosphorus chemistry.

| Chlorinating Agent | Formula | Typical Applications | Byproducts |

| Thionyl Chloride | SOCl₂ | Conversion of carboxylic acids to acyl chlorides; conversion of alcohols to alkyl chlorides. google.comwikipedia.orggoogle.com | SO₂, HCl (gaseous). wikipedia.org |

| Oxalyl Chloride | (COCl)₂ | Chlorination of phosphorus esters. rsc.org | CO, CO₂, HCl (gaseous). |

| Phosphorus Pentachloride | PCl₅ | Chlorination of phosphoryl esters. google.comrsc.org | POCl₃, HCl. rsc.org |

Multi-Component Synthesis Approaches to Chlorinated Phosphate Esters

One strategy involves the halogenation of trialkyl phosphites in the presence of an alcohol. This method can produce trialkyl phosphates in high yield and purity. The reaction proceeds through a quasi-phosphonium intermediate which then undergoes alcoholysis. This type of one-pot synthesis demonstrates the potential for creating complex phosphate esters from simpler precursors in a streamlined fashion. For instance, the reaction of phosphorus oxychloride with a primary alcohol, followed by treatment with steam, can yield dialkyl phosphates. organic-chemistry.org Another example is the synthesis of tris(2-chloroethyl) phosphate, which can be produced by the reaction of phosphorus oxychloride with ethylene (B1197577) oxide. google.comnih.gov

Regioselectivity and Stereocontrol in Chlorinated Phosphate Synthesis

The precise control over the molecular architecture of chlorinated phosphates is critical, as the biological activity and chemical properties of these compounds are often dependent on their specific stereochemistry. frontiersin.org Regioselectivity refers to the control of where on a molecule a chemical reaction occurs, while stereocontrol dictates the spatial arrangement of the atoms.

Asymmetric synthesis is a key strategy for obtaining enantiomerically pure organophosphorus compounds. mdpi.comrsc.org This can be achieved through various methods, including the use of chiral catalysts (such as transition metal complexes or organic molecules), chiral auxiliaries, and biocatalysis. mdpi.com For instance, the reaction of unsymmetrical chlorophosphines with chiral amines, like 1-methylbenzylamine, can proceed diastereoselectively, allowing for the transfer of chirality from the amine to the phosphorus atom. mdpi.com

Another powerful technique is the use of double asymmetric induction, where two sources of chirality are used simultaneously to enhance the stereoselectivity of a reaction. mdpi.com This method has been successfully applied to reactions like the phospha-Mannich reaction, which involves chiral phosphites reacting with compounds containing a C=N bond. mdpi.com The stereochemical outcome is highly dependent on whether the chiral inductors work in a cooperative or conflicting manner. mdpi.com

The synthesis of specific chlorinated organophosphorus compounds, such as stereoisomers of 2-hydroxy-3-chloropropylphosphonate, has been achieved with high optical purity (96–98% enantiomeric excess). These compounds serve as valuable building blocks for creating other complex chiral molecules. mdpi.com The development of stereocontrolled synthesis for phosphate-modified oligonucleotides, which have stereogenic phosphorus atoms, further highlights the importance of this field. elsevierpure.com By using diastereopure nucleoside monomers, researchers can synthesize oligonucleotides with a specific, predetermined phosphorus configuration, which significantly impacts their biological function. elsevierpure.com

Key Approaches in Stereocontrolled Synthesis:

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Catalysis | Utilizes chiral catalysts (metal complexes, organocatalysts) to influence the stereochemical outcome of a reaction. mdpi.commdpi.com | Enables the formation of specific enantiomers from achiral or racemic starting materials. |

| Chiral Auxiliaries | A chiral group is temporarily incorporated into a reactant to direct the stereoselectivity of a reaction. rsc.org | The auxiliary is removed after the reaction, having guided the formation of the desired stereoisomer. |

| Double Asymmetric Induction | Employs two chiral elements in a single reaction to achieve higher stereoselectivity than either could alone. mdpi.com | Can result in significantly enhanced diastereomeric or enantiomeric excess. |

| Desymmetrization | A chiral catalyst or reagent selectively reacts with one of several identical functional groups in a symmetrical molecule, creating a chiral product. frontiersin.org | Powerful strategy for creating P-stereogenic centers from achiral precursors. frontiersin.org |

Sustainable and Chlorine-Free Synthetic Strategies for Organophosphorus Compounds

The traditional industrial production of many organophosphorus compounds relies on processes involving white phosphorus and elemental chlorine. scribd.comspringerprofessional.de These methods are often environmentally detrimental, generating significant amounts of chlorinated waste. springerprofessional.de In response, the principles of green chemistry have motivated the development of more sustainable and eco-friendly synthetic routes. rsc.orgresearchgate.netnih.gov

Examples of Chlorine-Free Methodologies:

Metal-Mediated Reactions: Transition metals can catalyze the formation of P-C bonds directly from white phosphorus, bypassing the need for chlorinated intermediates like PCl3. scribd.com

Photochemical and Electrochemical Methods: The use of light or electricity provides energy for chemical reactions under mild conditions, offering a green alternative to traditional thermal processes. scribd.comrsc.org Visible-light-driven reactions, for example, can facilitate the synthesis of organophosphorus compounds without harsh reagents. rsc.org

Catalytic Aerobic Oxidation: Triaryl phosphates can be synthesized from white phosphorus and phenols using iron catalysts and iodine under aerobic conditions. This process avoids chlorine and produces water as the main byproduct, representing a much cleaner alternative. researchgate.net

These sustainable strategies are not limited to replacing chlorine but also encompass other green chemistry principles, such as using renewable starting materials, employing solvent-free conditions, and designing reactions with high atom economy. researchgate.net For instance, a novel flame retardant, a chlorinated phosphate ester based on castor oil (CPECO), has been synthesized, demonstrating the use of bio-based resources in creating organophosphorus compounds. rsc.org The broader movement towards sustainable chemistry is continually expanding the toolbox for organophosphate synthesis, emphasizing catalytic reactions and the reduction of environmental impact. acs.orgmdpi.com

Comparison of Traditional vs. Sustainable Synthetic Routes:

| Feature | Traditional "Chlorine" Route | Sustainable/Chlorine-Free Route |

|---|---|---|

| Phosphorus Source | White Phosphorus (P4) | White Phosphorus (P4), Hypophosphites |

| Key Reagent | Elemental Chlorine (Cl2) | Catalysts (e.g., Pd, Ru, Fe), Oxygen, Light, Electricity scribd.comresearchgate.nettandfonline.com |

| Primary Intermediate | Phosphorus Trichloride (PCl3) | Direct functionalization of P4 or other P-synthons |

| Byproducts | Significant chlorinated waste | Water, fewer toxic byproducts researchgate.net |

| Environmental Impact | High, due to toxic reagents and waste | Significantly lower, aligns with green chemistry principles rsc.orgnih.gov |

Reaction Mechanistic Studies and Theoretical Investigations

Fundamental Mechanisms of Phosphoryl Transfer in Chlorination Reactions

The mechanism of phosphoryl transfer during chlorination reactions is not governed by a single pathway but rather a continuum of possibilities that are influenced by the reactants, catalysts, and solvent conditions. nih.gov Three limiting mechanisms are often considered to describe these transformations: a concerted SN2-like process, a stepwise addition-elimination pathway, and a dissociative mechanism. nih.govlibretexts.org

Concerted (SN2-like) Transition State Models

A concerted mechanism, analogous to the SN2 reaction at a carbon center, involves a single transition state where the nucleophile (a chloride source) attacks the phosphorus atom at the same time as the leaving group (e.g., a hydroxyl group) departs. nih.govnih.gov This pathway proceeds through a trigonal bipyramidal transition state. libretexts.org In this model, the incoming nucleophile and the departing leaving group occupy the apical positions. libretexts.org

A key characteristic of the SN2-like mechanism at a phosphorus center is the inversion of configuration at the phosphorus atom, a phenomenon known as the Walden inversion. libretexts.orgmasterorganicchemistry.com This occurs because the nucleophile attacks the backside of the phosphorus atom relative to the leaving group. libretexts.orglibretexts.org Experimental evidence for this stereochemical outcome supports the operation of a concerted mechanism in many phosphoryl transfer reactions. nih.gov DFT calculations have also supported the SN2-P mechanism for certain cyclic thiophosphoryl chlorides, identifying a single transition state on the potential energy surface. nih.gov

Addition-Elimination Pathways Involving Pentavalent Intermediates

Alternatively, the reaction can proceed through a two-step addition-elimination mechanism. nih.govlibretexts.org In this pathway, the nucleophile first adds to the tetracoordinate phosphorus atom to form a stable pentacoordinate intermediate, often with a trigonal bipyramidal geometry. nih.govlibretexts.orgresearchgate.net This intermediate then undergoes a second step where the leaving group is eliminated to yield the final product. libretexts.org

The formation of a pentavalent intermediate is possible because phosphorus, as a third-period element, can accommodate more than eight electrons in its valence shell. libretexts.orglibretexts.org The existence of stable pentavalent phosphorus compounds, such as phosphorus pentachloride, lends support to this mechanistic possibility. libretexts.orglibretexts.org The stereochemical outcome of the addition-elimination mechanism is more complex than the concerted pathway and can lead to either inversion or retention of configuration, depending on the behavior of the pentavalent intermediate. nih.govresearchgate.net

Dissociative Mechanisms via Metaphosphate Intermediates

A dissociative mechanism, analogous to an SN1 reaction, involves the initial cleavage of the bond between the phosphorus atom and the leaving group, forming a highly reactive, trigonal planar metaphosphate intermediate (PO3-). nih.govlibretexts.orgwikipedia.org This intermediate is then rapidly attacked by the nucleophile to form the product. libretexts.orgwikipedia.org

While the metaphosphate intermediate has been proposed to explain the rapid hydrolysis of certain phosphate (B84403) esters, strong evidence now suggests that it is not a common intermediate in many phosphoryl transfer reactions in aqueous solution. nih.gov One key piece of evidence against a freely diffusing metaphosphate intermediate is the observation of complete inversion of stereochemistry in many of these reactions, which is more consistent with a concerted or associative mechanism. nih.gov However, the transition state of some reactions may have significant dissociative character, resembling a metaphosphate-like structure. nih.govresearchgate.net

Table 1: Comparison of Mechanistic Pathways for Phosphoryl Transfer in Chlorination Reactions

| Mechanism | Number of Steps | Intermediate/Transition State | Stereochemical Outcome |

| Concerted (SN2-like) | One | Trigonal bipyramidal transition state | Inversion of configuration |

| Addition-Elimination | Two | Pentavalent trigonal bipyramidal intermediate | Inversion or retention of configuration |

| Dissociative (SN1-like) | Two | Trigonal planar metaphosphate intermediate | Racemization (if chiral) or mixed stereochemistry |

Electronic and Steric Influences on Phosphorus Reactivity (e.g., Lewis Acid Catalysis)

The reactivity of the phosphorus atom in a phosphate group is significantly influenced by both electronic and steric factors. Electron-withdrawing groups attached to the phosphorus atom increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its reactivity.

Lewis acid catalysis is a prominent example of electronic influence on phosphorus reactivity. wikipedia.org Lewis acids, such as metal halides, can coordinate to the oxygen atom of the phosphoryl group. wikipedia.orgyoutube.com This interaction withdraws electron density from the phosphorus atom, enhancing its positive partial charge and making it a better electrophile. wikipedia.org This activation facilitates the nucleophilic attack by the chlorinating agent. Various Lewis acids have been employed to catalyze phosphorylation reactions. rsc.orgnih.gov

Steric hindrance also plays a crucial role in determining the rate and mechanism of chlorination reactions. taylorandfrancis.comyoutube.com Bulky substituents on the phosphate group or the nucleophile can impede the approach of the reacting species to the phosphorus center. mdpi.com This can slow down the reaction rate and may favor certain mechanistic pathways over others. For instance, significant steric hindrance might disfavor a concerted SN2-like mechanism that requires a specific trajectory for the incoming nucleophile. youtube.com

Stereochemical Outcomes of Chlorination and Phosphate Transfer Reactions

When the phosphorus atom in a phosphate derivative is chiral, the stereochemical outcome of a chlorination reaction provides valuable insight into the reaction mechanism. nih.govresearchgate.net As previously mentioned, a concerted SN2 reaction at a phosphorus center proceeds with inversion of configuration due to the requisite backside attack of the nucleophile. libretexts.orglibretexts.org

In contrast, an addition-elimination mechanism can result in either retention or inversion of configuration. nih.govresearchgate.net The stereochemical outcome depends on the relative positions of the entering and leaving groups in the pentavalent intermediate and whether any ligand reorganization, such as Berry pseudorotation, occurs. researchgate.net If the entering nucleophile and the leaving group both occupy apical positions in the trigonal bipyramidal intermediate, inversion of configuration is typically observed. However, if the intermediate undergoes pseudorotation, placing the leaving group in an equatorial position before its departure, retention of configuration can occur. The nature of the halogen can also influence the stereochemical course, with chlorides and bromides often reacting with inversion, while fluorides may proceed through a stepwise mechanism. nih.gov

The reaction of alcohols with reagents like thionyl chloride or phosphorus halides often results in the inversion of stereochemistry at the carbon center, proceeding through an SN2 mechanism. youtube.comyoutube.com This highlights the general principle of inversion of configuration in many SN2-type substitution reactions.

Computational Chemistry and Density Functional Theory (DFT) for Chlorinated Phosphate Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of reactions involving chlorinated phosphate systems. researchgate.netimist.ma DFT calculations allow for the modeling of reaction pathways, the characterization of transition states and intermediates, and the determination of activation energies. researchgate.netimist.maresearchgate.net

For instance, DFT studies have been used to investigate the hydrolysis of phosphoryl trichloride (B1173362) (POCl3), revealing the role of water molecules as catalysts in lowering the activation barrier. researchgate.net Theoretical calculations have also been employed to study the geometries and electronic structures of pentavalent phosphorus intermediates and dioxophosphonium cations formed in reactions with POCl3. scispace.com Furthermore, DFT can be used to probe the regioselectivity of reactions involving organophosphorus compounds and chlorinated species. imist.ma These computational studies provide a molecular-level understanding of the factors that govern the reactivity and stereochemistry of chlorination reactions at phosphorus centers, complementing experimental findings. nih.govresearchgate.net

Elucidation of Reaction Pathways and Transition States

The reaction between trisodium (B8492382) phosphate (Na₃PO₄) and sodium hypochlorite (B82951) (NaOCl) is generally understood to be a coordination process rather than a direct covalent modification of the phosphate ion. However, the interaction is governed by principles of nucleophilic and electrophilic chemistry. In aqueous solution, sodium hypochlorite exists in equilibrium with hypochlorous acid (HOCl), a key reactive species.

The phosphate anion (PO₄³⁻) can act as a nucleophile, interacting with the electrophilic chlorine atom of hypochlorous acid. Theoretical models of similar phosphate reactions, such as the hydrolysis of phosphate esters, suggest the possibility of a pentacoordinate phosphorus transition state. wikipedia.org In the context of chlorination, a plausible pathway involves the approach of the hypochlorite ion or hypochlorous acid to the phosphate tetrahedron.

Computational studies on the hydrolysis of hazardous chemicals like phosphorus trichloride (PCl₃) and phosphoryl chloride (POCl₃) catalyzed by water clusters provide insights into the energetics and transition states of reactions at a phosphorus center. researchgate.net These studies reveal the formation of penta-coordinated trigonal bipyramidal or seesaw-like transition state structures. By analogy, the interaction between the phosphate ion and a chlorinating agent could proceed through a similar, albeit likely transient and high-energy, transition state before settling into the final coordinated structure of chlorinated sodium phosphate.

Further mechanistic insights can be drawn from studies on the reactions of phosphate and phosphorothiolate (B1257650) diesters with nucleophiles, which indicate that these reactions proceed via a concerted Sₙ2(P) mechanism with a dissociative character in the transition state. nih.gov This suggests that the formation of this compound may not involve a stable, long-lived intermediate but rather a fluid transition state where the coordination of the hypochlorite is established.

The following table summarizes plausible reaction steps and the nature of the transition states based on analogous chemical systems.

| Plausible Reaction Step | Description | Analogous System/Study | Predicted Transition State Characteristics |

| 1. Nucleophilic approach | The oxygen atom of a phosphate ion acts as a nucleophile, approaching the electrophilic chlorine atom of hypochlorous acid (HOCl). | Reactions of phosphate diesters with nucleophiles. nih.gov | A pre-reaction complex stabilized by electrostatic interactions. |

| 2. Formation of Transition State | A transient, high-energy state is formed where a weak P-O-Cl bond begins to form, and the geometry around the phosphorus atom is distorted. | Computational studies on PCl₃ hydrolysis. researchgate.net | Likely a distorted trigonal bipyramidal or seesaw geometry. |

| 3. Product Formation | The system relaxes to form the stable coordinated complex of this compound. | General principles of coordination chemistry. | The final product is a complex, often represented as 4(Na₃PO₄·11H₂O)·NaOCl. nih.gov |

Structural Analysis and Energetic Considerations

Structural analysis of the phosphate ion itself shows a tetrahedral geometry. Upon formation of the this compound complex, this basic structure is expected to be maintained, with the sodium hypochlorite molecule incorporated into the crystal lattice, likely through electrostatic interactions and hydrogen bonding with the water molecules of hydration. nih.gov

Energetic considerations are crucial for understanding the feasibility and stability of the this compound complex. The reaction enthalpy for the formation of the complex from trisodium phosphate and sodium hypochlorite is expected to be exothermic, driving the formation of the product. Theoretical calculations on related systems, such as the interaction of phosphate anions with various ligands, can provide an estimate of the binding energies involved.

Computational studies on the chlorination of other molecules, for instance, the formation of chlorinated polycyclic aromatic hydrocarbons, demonstrate the utility of quantum chemistry in determining thermodynamic properties like standard heats of formation. nih.gov A similar approach could be employed to calculate the stability of the this compound complex.

The table below outlines key structural and energetic parameters that would be relevant in a theoretical investigation of this compound.

| Parameter | Description | Relevance to this compound |

| Bond Lengths and Angles | The distances between atoms and the angles between chemical bonds. | A theoretical study would predict the P-O bond lengths in the phosphate moiety and the geometry of the coordinated NaOCl. |

| Heat of Formation | The change in enthalpy when one mole of a compound is formed from its constituent elements. | A negative heat of formation would indicate the stability of the this compound complex. |

| Reaction Energy Profile | A plot of the energy of the system as a function of the reaction coordinate, showing reactants, transition states, intermediates, and products. | This would elucidate the energy barriers for the formation of the complex and help to determine the rate-limiting step. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | This parameter is related to the chemical reactivity and stability of the molecule. |

Characterization of Reactive Intermediates in Chlorination Processes

The formation of this compound proceeds through the interaction of a stable phosphate anion with a reactive chlorinating agent. While the direct reaction may not involve long-lived, easily detectable intermediates, the broader context of chlorination reactions suggests the potential for transient, highly reactive species.

In chlorination reactions involving organic substrates, the formation of radical intermediates is a common phenomenon. scientificupdate.comnih.gov For instance, the photolysis of aryl sulfonates and phosphates can lead to the formation of both cationic and radical intermediates. researchgate.netnih.gov While the reaction to form this compound is not typically photochemical, the reactive nature of hypochlorite suggests that under certain conditions, such as in the presence of trace metal ions or UV light, radical pathways could be initiated.

Spectroscopic techniques are instrumental in the identification and characterization of reactive intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting species with unpaired electrons, such as radicals. Studies on the reaction of iron complexes with hypochlorite have successfully used EPR to identify transient iron(III)-hypochlorite and subsequent iron(IV)-oxo species. nih.gov A similar approach could potentially be used to probe for any radical intermediates in the trisodium phosphate-sodium hypochlorite system.

The following table provides examples of reactive intermediates that could be relevant in chlorination processes and the techniques used for their characterization.

| Reactive Intermediate | Potential Role in Phosphate Chlorination | Characterization Technique(s) |

| Chlorine Radical (Cl•) | Could be formed from the homolytic cleavage of the O-Cl bond in hypochlorous acid under specific conditions (e.g., UV irradiation, presence of catalysts). nsf.gov | Electron Paramagnetic Resonance (EPR), Transient Absorption Spectroscopy. |

| Hypochlorite Radical (ClO•) | A potential intermediate in reactions involving hypochlorite. | Spectroscopic methods in conjunction with computational analysis. |

| Pentacoordinate Phosphorus Species | A transient intermediate or transition state in the nucleophilic attack of phosphate on the chlorinating agent. | Indirect evidence from kinetic studies and theoretical modeling. wikipedia.org |

Advanced Analytical Methodologies for Chlorinated Phosphate Species

Spectroscopic Characterization for Molecular Structure Determination (e.g., IR, NMR)

Spectroscopic techniques are indispensable tools for the elucidation of the molecular structure of chlorinated phosphate (B84403) compounds. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide detailed information about the functional groups and the atomic connectivity within a molecule.

Infrared (IR) Spectroscopy is utilized to identify the characteristic vibrational frequencies of bonds within a molecule. For chlorinated phosphates, IR spectra can reveal the presence of key functional groups. The interpretation of these spectra is based on the analysis of the position and shape of absorption bands. For instance, the P-O vibrations are fundamental for the characterization of phosphate structures. nih.gov Fourier-Transform Infrared (FT-IR) spectroscopy has been widely used to investigate the spectral features of phosphate species, with characteristic mid-infrared bands arising from symmetric and antisymmetric P-O(H) vibrations. These bands are sensitive to the symmetry of the phosphate ion and can be used to distinguish between different binding motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a more detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. For chlorinated phosphates, ¹H, ¹³C, and ³¹P NMR are the most informative techniques. ³¹P NMR is particularly powerful for distinguishing between different types of phosphate esters and for providing information about the electronic environment of the phosphorus atom. While NMR has been applied to identify organophosphates, its high limit of detection can be a challenge for detecting low concentrations of these compounds. researchgate.net

Table 1: Spectroscopic Data for Characterization of Chlorinated Phosphates

| Technique | Functional Group / Nucleus | Characteristic Signal / Chemical Shift Range | Reference |

|---|---|---|---|

| IR Spectroscopy | P-O | Position and number of bands depend on the phosphate structure | nih.gov |

| P-O(H) | Symmetric and antisymmetric vibrations in the mid-infrared region | ||

| NMR Spectroscopy | ³¹P | Varies depending on the specific phosphate ester | researchgate.net |

| ¹H | Provides information on protons in the alkyl/aryl groups | ||

| ¹³C | Provides information on the carbon skeleton |

Chromatographic Separation Techniques for Complex Mixtures

Due to the presence of numerous isomers and congeners in technical mixtures and environmental samples, chromatographic separation is a critical step prior to detection and quantification. researchgate.net Chromatography separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. drawellanalytical.com For volatile chlorinated phosphates, GC is a well-established method. drawellanalytical.comcdc.gov The process involves vaporizing the sample and moving it through a column with a gaseous mobile phase. drawellanalytical.com

Several factors are crucial for the successful GC analysis of these compounds:

Sample Preparation : This may involve extraction and derivatization to convert the target compounds into a form suitable for GC analysis. drawellanalytical.com For some ionic alkyl and aryl phosphates, derivatization to their benzyl esters can improve their chromatographic behavior. d-nb.info

Column Selection : The choice of the chromatographic column is critical for separating the various organophosphates. drawellanalytical.com

Detector : Phosphorus-specific detectors, such as the flame photometric detector (FPD), are commonly used. drawellanalytical.comepa.gov

A study developed a silicagel fractionation procedure to separate chlorinated hydrocarbons and organophosphorus pesticides, which were then determined by GC-MS. nih.gov Another investigation focused on analyzing mixtures of volatile phosphorus compounds like phosphorus trichloride (B1173362) and phosphoryl chloride using a specially constructed gas chromatograph with a hot wire thermal conductivity cell detector. k-state.edu

For non-volatile, thermally labile, or high-molecular-weight chlorinated phosphate species, liquid chromatography is the separation technique of choice. labmanager.com High-performance liquid chromatography (HPLC) is the most widely used analytical technique for this purpose. researchgate.net

Challenges in LC analysis of certain phosphate compounds include their low affinity for standard reversed-phase (RP) columns or poor peak shapes. researchgate.net To address this, mixed-mode chromatographic (MMC) columns, which contain both RP and ion-exchange functionalities, have been developed. researchgate.net The use of nonvolatile buffers like phosphate can be incompatible with mass spectrometric detection due to fouling of the ion source; however, reducing the mobile phase flow rate can mitigate this issue. nih.gov The interaction of phosphate groups with the stainless steel surfaces of HPLC equipment can also lead to peak tailing. researchgate.net

A study applied liquid chromatography/time-of-flight mass spectrometry (LC/TOFMS) to identify non-target chlorinated pesticides in food extracts without the use of standards. nih.gov

Mass Spectrometry (MS) for Identification, Quantification, and Speciation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the identification, quantification, and structural elucidation of compounds. asdlib.orgresearchgate.net It is often used as a detector following chromatographic separation. asdlib.org

An improved quantification procedure for chlorinated paraffins based on electron capture negative ionization mass spectrometry has been presented, which compensates for differences in response factors between reference standards and environmental samples. nih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. asdlib.org This capability is particularly valuable for identifying unknown chlorinated phosphate species in complex mixtures. researchgate.net Instruments like quadrupole time-of-flight (QTOF) or Orbitrap mass analyzers are preferred for the analysis of complex mixtures like chlorinated paraffins because they can provide congener group level separation through accurate mass identification. nih.govoaepublish.com

A study developed a method for determining metabolites of chlorinated organophosphorous flame retardants in wastewater using gas chromatography-high resolution mass spectrometry with a QTOF system to improve selectivity. nih.gov Another study used direct injection atmospheric pressure chemical ionization (APCI)-qTOF-HRMS to analyze short-, medium-, and long-chain chlorinated paraffins. researchgate.net

Hyphenated techniques combine a separation method with a detection method, offering a level of analytical power not achievable with either technique alone. labmanager.comnih.gov The coupling of chromatography with mass spectrometry is a cornerstone of modern analytical chemistry for the analysis of complex mixtures. asdlib.orgbritannica.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile chlorinated phosphates. drawellanalytical.comlabmanager.com It combines the high-resolution separation of GC with the definitive identification capabilities of MS. labmanager.com The separated components from the GC column are introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. researchgate.net GC-MS has been used to identify alkylated phosphates formed during the thermal aging of battery electrolytes. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the analysis of non-volatile and thermally unstable chlorinated phosphates. labmanager.comnih.gov It couples the separation power of LC with the detection and identification capabilities of MS. labmanager.com Various LC-MS systems with different interfaces are commercially available. researchgate.net This technique has been used to determine degradation products of tributyl phosphate (TnBP) and hydrolysis products of other phosphate esters. cdc.gov

Table 2: Summary of Hyphenated Techniques for Chlorinated Phosphate Analysis

| Technique | Analyte Type | Key Advantages | Reference |

|---|---|---|---|

| GC-MS | Volatile & Semi-volatile | High separation efficiency for complex mixtures, definitive identification. | drawellanalytical.comlabmanager.comresearchgate.net |

| LC-MS | Non-volatile & Thermally Labile | Applicable to a wide range of compounds, provides structural information. | labmanager.comresearchgate.netnih.gov |

| GC-HRMS (QTOF) | Volatile Metabolites | High selectivity and accurate mass for identification. | nih.gov |

| LC-HRMS (QTOF) | Complex Mixtures (e.g., CPs) | Can provide congener group level separation and quantification. | researchgate.netoaepublish.com |

Inductively Coupled Plasma (ICP) Optical Emission Spectrometry for Elemental Phosphorus Analysis

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful and widely utilized technique for the determination of the total elemental phosphorus content in samples containing chlorinated phosphate species. This method offers high sensitivity, a wide linear dynamic range, and the capability for multi-elemental analysis.

The fundamental principle of ICP-OES involves the introduction of a sample, typically in a liquid form, into an argon plasma source. The extremely high temperature of the plasma (5,000 to 10,000 K) atomizes and excites the phosphorus atoms present in the chlorinated phosphate compound. As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of phosphorus in the sample.

For the analysis of phosphorus, specific spectral lines are monitored. The most commonly used and sensitive lines for phosphorus determination are at 213.617 nm and 214.914 nm. However, the selection of the analytical wavelength is critical due to potential spectral interferences, particularly from other elements that may be present in the sample matrix. For instance, copper has emission lines near the primary phosphorus lines (213.597 nm and 214.898 nm) and can cause significant spectral overlap, leading to inaccurate results. Iron is another common interfering element. To mitigate these interferences, various correction techniques can be employed, such as mathematical corrections using software or selecting an alternative, interference-free wavelength if available.

The sample preparation for ICP-OES analysis typically involves the digestion of the sample to break down the chlorinated phosphate molecule and convert the phosphorus into a form suitable for introduction into the plasma. This is often achieved through microwave-assisted acid digestion. The choice of digestion acids and parameters is crucial to ensure complete recovery of phosphorus without any loss.

| Parameter | Description |

| Principle | Measurement of light emitted from excited phosphorus atoms in a high-temperature argon plasma. |

| Common Wavelengths | 213.617 nm, 214.914 nm. |

| Potential Interferences | Spectral overlap from elements such as copper and iron. |

| Sample Preparation | Typically involves acid digestion to decompose the chlorinated phosphate compound. |

Colorimetric and Spectrophotometric Detection of Phosphate Moieties

Colorimetric and spectrophotometric methods provide an alternative approach for the quantification of phosphate moieties derived from chlorinated phosphate species. These methods are often based on the formation of a colored complex that can be measured using a spectrophotometer.

A widely used method is the molybdenum blue method. In this reaction, orthophosphate ions react with a molybdate reagent in an acidic medium to form a phosphomolybdate complex. This complex is then reduced by a reducing agent, such as ascorbic acid, to produce a stable blue-colored complex, known as molybdenum blue. The intensity of the blue color, measured at a specific wavelength (typically around 880 nm), is proportional to the phosphate concentration.

For the analysis of chlorinated phosphate compounds, a hydrolysis step is necessary to convert the organically bound phosphate into inorganic orthophosphate, which can then react with the molybdate reagent. This can be achieved through acid or alkaline hydrolysis. For example, the analysis of the organophosphorus insecticide chlorpyrifos involves alkaline hydrolysis to liberate the phosphate group, which is then determined spectrophotometrically.

The sensitivity and selectivity of spectrophotometric methods can be influenced by various factors, including the pH of the solution, the concentration of the reagents, and the presence of interfering substances. Silicates and arsenates can also react with the molybdate reagent, leading to positive interference. Therefore, careful optimization of the reaction conditions and consideration of the sample matrix are essential for accurate quantification.

| Method | Principle | Typical Wavelength | Key Considerations |

| Molybdenum Blue | Formation of a blue phosphomolybdate complex after reduction. | ~880 nm | Requires hydrolysis of the chlorinated phosphate; potential interference from silicates and arsenates. |

| Diazotization Coupling | Based on the reaction of a hydrolyzed product with a diazotized reagent to form a colored dye. | Varies with the specific dye formed (e.g., 420 nm, 450 nm). | Specific to the structure of the chlorinated organic part of the molecule. |

Methodological Considerations in Sample Preparation and Quality Control

Rigorous sample preparation and stringent quality control measures are fundamental to obtaining accurate and reliable data in the analysis of chlorinated phosphate species. These steps are crucial to minimize contamination, prevent analyte transformation, and account for matrix effects.

Contamination is a significant challenge in the analysis of organophosphorus compounds, including chlorinated phosphates, as they can be present in various laboratory materials. Common sources of contamination include filtration membranes, glassware, solid-phase extraction cartridges, and even the nitrogen gas used for solvent evaporation. To mitigate this, it is essential to use high-purity solvents and reagents and to thoroughly clean all glassware, preferably by acid washing. Running procedural blanks alongside the samples is a critical quality control step to monitor for and quantify any background contamination.

Transformation of the chlorinated phosphate species during sample preparation and storage is another major concern. Hydrolysis, for instance, can alter the chemical form of the analyte, leading to inaccurate quantification of the parent compound. To prevent transformation, samples should be stored under appropriate conditions (e.g., refrigeration) and analyzed as soon as possible after collection. The pH of the sample should also be controlled during extraction and cleanup steps to minimize hydrolysis. For example, in the analysis of chlorinated pesticides, the pH is adjusted to neutral to prevent degradation.

Effective blank control is essential for achieving low detection limits and accurate quantification. A method blank, which is a sample of a clean matrix that is carried through the entire analytical procedure, should be analyzed with each batch of samples. The results from the method blank can be used to correct the sample results for any background contamination. A worldwide interlaboratory study on organophosphorus flame retardants highlighted that while blank contamination can be a significant issue, it is possible to control it with careful laboratory practices.

Interferences from the sample matrix can also affect the accuracy of the analytical results. These interferences can be physical, chemical, or spectral in nature. In ICP-OES, for example, high concentrations of dissolved solids can affect the nebulization efficiency, while easily ionizable elements can suppress the signal of the analyte. In spectrophotometric methods, colored or turbid samples can interfere with the absorbance measurement.

To address matrix interferences, several strategies can be employed. These include matrix-matched calibration, where the calibration standards are prepared in a matrix similar to that of the samples, and the method of standard additions. Sample cleanup procedures, such as solid-phase extraction (SPE), can also be used to remove interfering components from the sample extract prior to analysis.

| Consideration | Key Strategies |

| Contamination Prevention | Use of high-purity reagents and solvents; acid-washing of glassware; analysis of procedural blanks. |

| Analyte Transformation | Proper sample storage; control of pH during sample preparation; prompt analysis. |

| Blank Control | Analysis of method blanks with each sample batch; subtraction of blank values from sample results. |

| Interference Mitigation | Matrix-matched calibration; method of standard additions; sample cleanup procedures (e.g., SPE). |

Environmental Chemistry and Biogeochemical Cycling of Chlorinated Phosphates

Environmental Occurrence and Atmospheric Transport of Halogenated Organophosphates

Halogenated organophosphates, a category that includes chlorinated phosphates, are now recognized as ubiquitous environmental contaminants. researchgate.net Their widespread use as flame retardants and plasticizers leads to their continuous release into the environment. researchgate.net These compounds are frequently detected in various environmental media, including wastewater, surface water, groundwater, and both indoor and outdoor air. researchgate.net

Atmospheric transport plays a crucial role in the global distribution of these compounds. acs.org Organophosphate esters (OPEs) have been found in airborne particles over vast oceanic regions, including the Pacific, Indian, Arctic, and Southern Oceans, providing clear evidence of their capacity for long-range atmospheric transport. acs.org This transport mechanism allows these compounds to reach remote areas, far from their original sources. nih.gov

Studies have shown that the concentration of OPEs in the atmosphere can be significantly influenced by the origin of air masses. For instance, higher concentrations of chlorinated OPEs have been observed in air masses originating from terrestrial and industrialized regions compared to those from oceanic areas. core.ac.uk Tris(2-chloroethyl) phosphate (B84403) (TCEP) and tris(1-chloro-2-propyl) phosphate (TCPP) are among the most frequently detected and abundant chlorinated OPEs in atmospheric samples. acs.orgcore.ac.uk The atmospheric transport of these compounds is a key factor in their deposition into aquatic and terrestrial ecosystems, contributing to their global distribution. nih.govcore.ac.uk

Concentrations of Selected Chlorinated Organophosphate Esters in Atmospheric Samples

| Compound | Location | Concentration Range (pg m⁻³) | Predominant Compound |

|---|---|---|---|

| Total OPEs (∑OPEs) | Northern South China Sea | 47.1–160.9 | TCEP |

| TCEP | Northern South China Sea | 18.6–106.7 | - |

| TCPPs | Northern South China Sea | Not specified individually | - |

| TCEP | Global Oceans (near Asian continent) | 19–2000 | TCEP and TCPP |

| TCPP | Global Oceans (near Asian continent) | 22–620 | TCEP and TCPP |

Aquatic and Terrestrial Environmental Fate and Distribution

Once introduced into aquatic and terrestrial environments, chlorinated phosphates exhibit a distribution pattern governed by their physicochemical properties and the characteristics of the receiving ecosystem. researchgate.net These compounds are commonly found in various environmental compartments, including surface water, groundwater, sediment, and soil. mdpi.com

Wastewater treatment plants are a significant pathway for the entry of organophosphate flame retardants into the aquatic environment. mdpi.com While these facilities can remove a portion of these contaminants, the removal is often incomplete, leading to their discharge into receiving water bodies. mdpi.comimedpub.com In aquatic systems, chlorinated phosphates can partition between the water column and sediment, with more hydrophobic compounds tending to accumulate in the sediment. mdpi.comnih.gov

In a study of San Francisco Bay, phosphate flame retardants were widely detected in bay water, with concentrations of some compounds being higher than in other estuarine and marine environments. nih.gov The most prevalent chlorinated phosphate flame retardants in the water were tris(2-chloroethyl) phosphate (TCEP) and tris(1,3-dichloro-2-propyl) phosphate (TDCPP). nih.gov These compounds were also detected in sediment and bivalves, indicating their bioavailability and potential for bioaccumulation. nih.gov

The terrestrial fate of chlorinated phosphates is influenced by factors such as soil type, organic matter content, and microbial activity. mdpi.com The application of sewage sludge to agricultural land can be a source of these compounds to soils. mdpi.com From the soil, they have the potential to leach into groundwater or be taken up by plants.

Median Concentrations of Chlorinated Phosphate Flame Retardants in San Francisco Bay Water

| Compound | Median Concentration (ng/L) |

|---|---|

| Tris(2-chloroisopropyl) phosphate (TCPP) | > TPhP > TBEP > TDCPP > TCEP (order of highest median concentrations) |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Data presented in order of abundance, not specific values |

| Tris(2-chloroethyl) phosphate (TCEP) | Data presented in order of abundance, not specific values |

Transformation Pathways and Degradation Kinetics in Environmental Matrices

The environmental persistence of chlorinated phosphates is determined by their susceptibility to various transformation and degradation processes. These processes can be broadly categorized as thermolytic, biological, and abiotic. wustl.edunih.gov

Thermolytic decomposition, or degradation due to heat, is a relevant transformation pathway for chlorinated phosphates, particularly in contexts such as waste incineration. rsc.orgnih.gov The thermal degradation of organophosphorus esters often involves the elimination of a phosphorus acid. nih.govmdpi.com For halogenated phosphate esters, this process can lead to the formation of hydrogen halides and halogenated C2- and C3- species. nih.gov

The mechanism of thermal decomposition can be influenced by the structure of the organophosphorus compound. nih.gov For instance, the presence of chlorine atoms can affect the stability of the molecule and the nature of the degradation products. rsc.org Research on a novel chlorinated phosphate ester derived from castor oil indicated that the phosphorus-containing components generated during pyrolysis promoted the formation of a char layer, which can act as a flame retardant by slowing mass and heat transfer. rsc.org

In water and soil, chlorinated phosphates can undergo both biological and abiotic degradation, although they are generally considered to be persistent. cloudfront.netnih.govresearchgate.net

Abiotic Degradation: Abiotic degradation pathways for chlorinated organic compounds can include processes like hydrolysis and reductive dechlorination. cloudfront.netuspto.govscispace.com Reductive dechlorination, in particular, is a significant abiotic process where chlorine atoms are removed from the molecule. cloudfront.netuspto.gov This can be mediated by naturally occurring reduced iron minerals in soil and sediment. uspto.gov The degradation of chlorinated compounds can sometimes proceed without the accumulation of daughter products, which is a characteristic of some abiotic reactions. cloudfront.net

Biological Degradation: Microorganisms play a role in the degradation of many organic pollutants, including chlorinated compounds. researchgate.net The biodegradation of chlorinated phosphates can occur under both aerobic and anaerobic conditions, although the rates are often slow. researchgate.net The presence of a carbon-phosphorus (C-P) bond in some organophosphorus compounds makes them particularly resistant to enzymatic degradation. nih.gov However, some microorganisms have evolved pathways to cleave this bond and utilize the phosphorus. nih.gov The degradation of chlorinated organic compounds by microbial communities is a complex process influenced by factors such as the availability of other nutrients and electron acceptors. researchgate.net

The degradation kinetics of these compounds in environmental matrices are crucial for assessing their environmental risk. nih.gov Studies on the degradation of other chlorinated organic compounds have shown that the primary transformation reactions can include oxidative and reductive dechlorination, hydrolysis, and acetylation. nih.govchemrxiv.orgresearchgate.net

Interactions with Microbial Communities and Biostability in Water Systems

In aquatic environments, particularly in engineered water systems like drinking water distribution networks, the presence of phosphates can significantly influence microbial communities. nih.gov While phosphorus is an essential nutrient for microbial growth, its interaction with other factors, such as the presence of disinfectants like chlorine, can lead to complex outcomes. nih.govnih.gov

Studies have shown that the addition of phosphate to chlorinated drinking water systems can affect the structure and function of biofilms, which are communities of microorganisms attached to surfaces. nih.gov In some cases, increased phosphate levels have been associated with a reduction in biofilm cell numbers, potentially by altering the production of extracellular polymeric substances (EPS) that provide structural integrity to the biofilm. nih.gov However, the interaction between phosphorus and biodegradable organic carbon is also a critical factor, with organic carbon often being the primary limiting nutrient for biofilm growth in chlorinated systems. nih.gov

The composition of the microbial community can also be altered by the presence of disinfectants and the type of pipe material. researchgate.net For example, the dominant bacterial classes in biofilms can differ between chlorinated and chloraminated systems. researchgate.net The biostability of chlorinated phosphates themselves within these systems is an area of ongoing research, as their resistance to microbial degradation can lead to their persistence.

Influence of Chloride Concentration on Environmental Chlorination Processes

Elevated chloride concentrations in freshwater ecosystems, often resulting from road salt runoff, can have significant impacts on biogeochemical cycles, including that of phosphorus. gvsu.edutandfonline.com High chloride levels can lead to density stratification in lakes, creating anoxic conditions in the bottom waters. gvsu.edu These anoxic conditions can, in turn, promote the release of phosphorus from sediments, a process known as internal phosphorus loading. gvsu.edu

Research Applications and Functional Material Integration

Advanced Polymer and Composite Material Modification

Chlorinated organophosphates are a significant class of flame retardants used to enhance the fire safety of polymers and composites. ca.gov Compounds such as Tris(2-chloroisopropyl) phosphate (B84403) (TCPP) are widely incorporated into materials like polyurethane foams, PVC, and epoxy resins. atamanchemicals.comqichenchemical.comsdaoxintong.com

The primary function of integrating chlorinated phosphates into polymers is to impart flame retardancy. ca.gov These compounds are typically used as additive flame retardants, meaning they are physically mixed with the polymer rather than being chemically bonded to it. atamanchemicals.com This allows for their use in a variety of resins without fundamentally altering the polymerization process. atamanchemicals.com The selection of a specific chlorinated phosphate often depends on factors like cost, stability, and compatibility with the host polymer. atamanchemicals.comthechemco.com For instance, TCPP is favored in polyurethane foams for its low cost and good stability. atamanchemicals.comthechemco.com

The functional enhancement provided by these additives is critical for meeting fire safety standards in applications such as building insulation, furniture, and electronics. ca.govqichenchemical.com The typical loading levels of these flame retardants vary by application but are often in the range of 10-20% of the polyol blend in polyurethane foams. atamanchemicals.comqichenchemical.com

Table 1: Common Chlorinated Phosphate Flame Retardants and Their Polymer Applications

| Compound Name | Abbreviation | Primary Polymer Application | Typical Function |

|---|---|---|---|

| Tris(2-chloroisopropyl) phosphate | TCPP | Polyurethane (PU) Foams (Rigid & Flexible) atamanchemicals.comqichenchemical.comatamanchemicals.com | Flame Retardant |

| Tris(1,3-dichloro-2-propyl) phosphate | TDCPP | Polyurethane (PU) Foams, Resins wikipedia.org | Flame Retardant |

| Tetrakis(2-chlorethyl) dichloroisopentyldiphosphate | V6 | Polyurethane (PU) Foams wikipedia.org | Flame Retardant |

| Chlorinated Paraffin | CP | PE, PS, PMMA, Synthetic Rubber alfa-chemistry.com | Additive Flame Retardant, Plasticizer |

The flame-retardant action of chlorinated phosphates occurs through mechanisms in both the gas phase and the condensed (solid) phase. wikipedia.orgmdpi.com

Gas Phase Action: When the polymer is heated, the chlorinated phosphate compound decomposes. alfa-chemistry.com This decomposition releases halogen radicals (e.g., Cl•) and phosphorus-containing species. In the gas phase, the highly reactive radicals that drive combustion (H• and OH•) are "quenched" or interrupted by these released species. The chlorine radicals react with hydrogen radicals, and the resulting hydrogen chloride can then react with hydroxyl radicals, reducing their concentration and inhibiting the chain reaction of the fire. wikipedia.orgalfa-chemistry.com

Condensed Phase Char Formation: In the solid phase, the phosphorus components of the flame retardant can promote the formation of a stable, insulating layer of char on the polymer's surface. wikipedia.orgrsc.org During thermal decomposition, phosphorus-containing compounds can form phosphoric acid, which acts as a catalyst for dehydration and cross-linking of the polymer chains. mdpi.comnih.gov This process creates a carbonaceous char layer that acts as a physical barrier, slowing the transfer of heat to the underlying material and limiting the release of flammable gases. wikipedia.orgrsc.org

Catalysis and Photocatalysis with Phosphorus-Chlorine Complexes

Phosphorus-chlorine compounds, such as phosphoryl chloride (POCl₃) and phosphorus trichloride (B1173362) (PCl₃), are important reagents and catalysts in chemical synthesis. wikipedia.orgbyjus.comucj.org.ua Their reactivity is central to numerous transformations, including halogenation and oxidation reactions.

Phosphorus(V) compounds can be used to catalytically mediate chlorination and bromination reactions of alcohols, serving as a catalytic version of the classic Appel reaction. acs.org In these systems, a phosphine (B1218219) oxide can be transformed from a stoichiometric waste product into a catalyst. acs.org Reagents like oxalyl chloride are used to regenerate the active halophosphonium salt from the phosphine oxide. acs.orgnih.gov

Phosphoryl chloride (POCl₃) is a versatile reagent that can be used for the chlorination of alcohols, typically in the presence of a solvent like dimethylformamide (DMF). rsc.orgstackexchange.com The reaction of POCl₃ with DMF forms a Vilsmeier reagent, which is the active chlorinating agent. rsc.orgstackexchange.com Phosphorus-chlorine complexes are also involved in oxidation reactions; for instance, POCl₃ is produced industrially via the direct oxidation of phosphorus trichloride. wikipedia.orgbyjus.com Recent research has also explored non-metallic, corrole-chelated phosphorus complexes for photocatalytic chlorination of phenols using HCl as the chlorine source. researchgate.net

The industrial synthesis of most organophosphorus compounds relies on the initial conversion of elemental white phosphorus (P₄) into phosphorus chlorides (like PCl₃) using chlorine gas. springernature.comresearchgate.netuni-regensburg.de This process is hazardous and generates significant waste. uni-regensburg.de Consequently, a major goal in modern chemistry is the development of catalytic methods to directly functionalize P₄ without using chlorine. springernature.comresearchgate.net

Research in this area focuses on using transition metal complexes to activate the P₄ tetrahedron, breaking P-P bonds and allowing for the formation of new P-C or P-H bonds. uni-regensburg.deresearchgate.net Photocatalysis has emerged as a promising, mild method to generate carbon-centered radicals that can be trapped by P₄ to form organophosphorus compounds directly, bypassing the need for chlorine gas and corrosive phosphorus chlorides. springernature.com

Electrochemical and Corrosion Science Applications of Phosphate Systems

Sodium phosphate is widely recognized and used as an effective corrosion inhibitor, particularly for steel in environments containing chlorides. mdpi.comnih.govtechno-press.org Its application is crucial in protecting infrastructure like reinforced concrete and industrial water systems. nih.govtechno-press.orgelectrochemsci.org

The primary mechanism of corrosion inhibition by sodium phosphate is the formation of a protective passive film on the metal surface. mdpi.comnih.gov When phosphate ions are present in the solution, they compete with aggressive ions like chloride for adsorption sites on the steel surface. nih.govresearchgate.net The phosphate ions react with iron ions (Fe²⁺/Fe³⁺) produced during the initial stages of corrosion to form a dense, insoluble layer of iron phosphate (e.g., FePO₄). mdpi.comresearchgate.net This layer acts as a physical barrier, hindering further iron dissolution (the anodic reaction) and preventing chloride ions from reaching the metal surface, thereby stifling pitting corrosion. mdpi.comnih.govuctm.edu Studies have shown that sodium phosphate can achieve inhibition efficiencies of over 90%. mdpi.com

In systems where chlorine is present as a disinfectant, interactions can occur. While phosphate inhibitors have little effect on chlorine decay in contact with iron, they can significantly reduce chlorine degradation rates on copper surfaces. cdnsciencepub.comresearchgate.net

Phosphate-based materials, including various sodium metal phosphates, are also heavily researched as electrode materials for sodium-ion batteries (NIBs). researchgate.netnih.govrsc.org Their stable framework structures are advantageous for the repeated insertion and extraction of sodium ions during charging and discharging cycles. nih.gov Compounds like sodium iron phosphate (NaFePO₄) and sodium iron metaphosphate [NaFe(PO₃)₃] are explored as potential cathodes, offering high structural stability. nih.govacs.orgacs.org

Table 2: Electrochemical Data on Sodium Phosphate as a Corrosion Inhibitor for Carbon Steel

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Inhibition Efficiency (IE) | 0.6 M Na₃PO₄ in 0.6 M Cl⁻ solution | Up to 91.7% | mdpi.com |

| Inhibition Mechanism | Presence of Na₃PO₄ | Anodic inhibitor; formation of a double-layered passive film (inner Fe₂O₃/Fe₃O₄, outer FePO₄) | mdpi.com |

| Corrosion Potential (Ecorr) | Shift upon adding Na₃PO₄ | Ennoblement (shift to more positive values), indicating passivation | mdpi.com |

| Optimal Concentration | In 3% NaCl solution | 7.5 x 10⁻³ M (achieved ~80% IE) | techno-press.org |

Future Research Directions and Emerging Paradigms in Chlorinated Phosphate Chemistry

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes for inorganic compounds, including chlorinated phosphates. The focus is shifting from traditional methods to more sustainable and atom-economical processes that minimize waste, reduce energy consumption, and utilize renewable resources.

Conventional synthesis of chlorinated trisodium (B8492382) phosphate (B84403) often involves the reaction of trisodium phosphate with sodium hypochlorite (B82951). One patented method details a process involving the uniform mixing of trisodium phosphate, disodium (B8443419) hydrogen phosphate, and sodium hypochlorite to create a saturated solution, which is then cooled to induce crystallization. google.com While effective, such methods are being re-evaluated for their environmental footprint and efficiency.

Future research is directed towards improving the atom economy of these reactions. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov For instance, a patented process for producing chlorinated trisodium phosphate reports an effective chlorinity of up to 6% and avoids the production of toxic wastewater and waste gas, representing a step towards a more environmentally friendly process. google.com

The development of novel catalytic systems and the use of alternative chlorinating agents are promising avenues for enhancing the sustainability of chlorinated phosphate synthesis. Research into mechanochemical methods, which use mechanical energy to initiate reactions, could also offer a solvent-free and more energy-efficient alternative to traditional solution-based syntheses. nih.gov

Table 1: Comparison of Synthetic Methodologies for Chlorinated Phosphates

| Methodology | Reactants | Key Advantages | Research Focus |

|---|---|---|---|

| Conventional Aqueous Reaction | Trisodium Phosphate, Sodium Hypochlorite, Disodium Hydrogen Phosphate | Established process, readily available reactants | Improving chlorine stability and yield google.com |